N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H15BrN2O3S and its molecular weight is 407.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds, which include structural motifs similar to the target compound, have shown significant potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research into the synthesis of fluorobenzamides incorporating thiazole and thiazolidine rings has shown promising antimicrobial properties. These compounds, which bear a structural resemblance to the target compound, have been tested against various bacteria and fungi, displaying significant activity, particularly when a fluorine atom is present in the benzoyl group, enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Applications
Studies on benzothiazolin-2-ylidene complexes of Iridium(I) have explored the reaction mechanisms and potential for creating novel compounds with pharmaceutical applications. These studies lay the groundwork for understanding how similar compounds, including the target compound, might be synthesized and used in drug development (Huynh, Meier, Pape, & Hahn, 2006).
Kinase Inhibitors for Alzheimer's Disease
Research into the synthesis of kinase inhibitors for potential treatment of Alzheimer's disease has led to the development of compounds structurally related to the target molecule. These inhibitors, including Nintedanib and Hesperadin, have been synthesized using innovative reactions, showcasing the versatility and potential therapeutic applications of compounds related to N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide (Marek, Váňa, Svoboda, & Hanusek, 2021).
Wirkmechanismus
Additionally, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines as compared with that of the standard drug Cisplatin .
Eigenschaften
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAIOACTMVRMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.